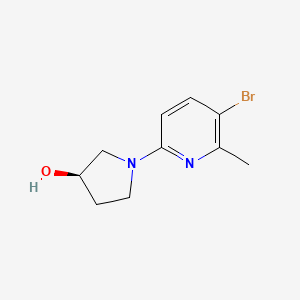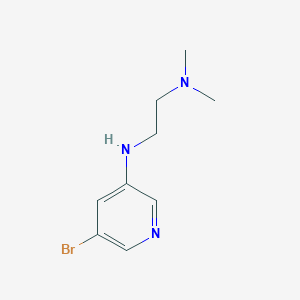![molecular formula C18H18N2O2 B7637368 N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1970s and has since been widely used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes.
作用機序
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel and blocking the flow of positively charged ions such as calcium and sodium. This results in a decrease in the excitatory neurotransmitter release and a reduction in neuronal activity.
Biochemical and Physiological Effects
The blockade of NMDA receptors by this compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce glutamate release, inhibit nitric oxide synthesis, and decrease the production of reactive oxygen species. In addition, it has been shown to have neuroprotective effects by reducing neuronal damage and cell death in animal models of stroke and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its potency and selectivity for the NMDA receptor. It is also relatively stable and can be easily administered to animals. However, one of the limitations of using this compound is that it can have toxic effects at high doses and can induce behavioral changes in animals.
将来の方向性
There are several future directions for research involving N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is in the development of new drugs that target the NMDA receptor for the treatment of neurological disorders. Another area of interest is in the study of the role of NMDA receptors in learning and memory processes. Additionally, there is ongoing research into the potential use of this compound as a tool for studying the pathophysiology of various neurological disorders.
Conclusion
In conclusion, this compound is a potent non-competitive antagonist of the NMDA receptor that has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to have neuroprotective effects and has potential applications in the development of new drugs for the treatment of neurological disorders. However, it is important to be aware of its limitations and potential toxic effects when using it in lab experiments.
合成法
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form 4-(methylamino)-3-nitrobenzoic acid. This compound is then reacted with 2,3-dihydro-1H-indene-5-carboxylic acid to produce the final product, this compound.
科学的研究の応用
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been extensively used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-19-17(21)13-7-9-16(10-8-13)20-18(22)15-6-5-12-3-2-4-14(12)11-15/h5-11H,2-4H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWGZMBYFUQDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide](/img/structure/B7637287.png)
![1-cyclopentyl-3-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B7637297.png)
![4-[(5-chloropyridin-2-yl)methyl]-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B7637302.png)



![4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile](/img/structure/B7637322.png)






